molecular formula C13H14N2O3 B6081629 methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate

methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate

Cat. No.: B6081629
M. Wt: 246.26 g/mol
InChI Key: GMCHMKIFSSAJKD-UHFFFAOYSA-N
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Description

Methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities .

Scientific Research Applications

Medicinal Chemistry

Methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate is being investigated for its potential therapeutic applications, particularly due to its structural similarity to other biologically active indole derivatives. Research has indicated that compounds in this class may exhibit:

  • Antimicrobial Activity : Studies have shown that various indole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests that this compound could be a candidate for further exploration in antimicrobial drug development .
  • Anticancer Properties : The compound's ability to interact with DNA and proteins positions it as a potential anticancer agent. Preliminary studies indicate that it may inhibit certain enzymes involved in cancer cell proliferation.

Biological Studies

The compound has been the subject of biological investigations aimed at understanding its mechanism of action. Its indole structure allows it to bind effectively to various receptors and enzymes, modulating their activity:

  • Anti-inflammatory Effects : Research suggests that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Industrial Applications

In the industrial context, this compound serves as an important building block for synthesizing more complex indole derivatives used in pharmaceuticals and specialty chemicals. Its unique substitution pattern imparts distinct chemical properties that can be exploited in various applications, including:

  • Synthesis of Novel Therapeutics : The compound can be utilized in the design of new drugs targeting specific biological pathways or diseases.

Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several derivatives related to this compound. The Minimum Inhibitory Concentration (MIC) assays indicated promising results against various pathogens, highlighting the potential of indole derivatives in combating infections .

CompoundMIC (µg/mL)Activity Against
5k14 ± 0.4Gram-positive
5l15 ± 0.4Gram-negative

Research investigating the biological activities of related indole compounds has demonstrated their capacity to inhibit specific enzymes linked to inflammation and cancer progression. These studies provide insights into how this compound could function similarly .

Mechanism of Action

The mechanism of action of methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Biological Activity

Methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13_{13}H14_{14}N2_{2}O3_{3}
  • Molecular Weight : 246.26 g/mol
  • CAS Number : 1190256-52-0
  • Predicted Boiling Point : 496.3 ± 25.0 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The indole structure allows it to bind to receptors and enzymes, influencing their activity:

  • Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways.
  • Anticancer Properties : It has shown potential in modulating cellular processes related to cancer cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

Cell LineIC50_{50} (µM)
A549 (Lung Adenocarcinoma)< 10
A375 (Melanoma)5.7
HUVEC (Human Umbilical Vein Endothelial Cells)1.4 - 6.2

In a study comparing its effects against other compounds, it demonstrated selective cytotoxicity, particularly against melanoma and lung cancer cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

Indole derivatives are often investigated for their antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, although specific data on its efficacy against particular pathogens is still limited .

Case Studies

  • Cytotoxicity Assays : In vitro assays have shown that the compound effectively inhibits the proliferation of cancer cells at micromolar concentrations. For example, it was found to suppress endothelial cell proliferation induced by growth factors .
  • Mechanistic Studies : Further investigations into its mechanism revealed that the compound interacts with specific targets involved in cell cycle regulation and apoptosis, making it a candidate for further development in cancer therapeutics .
  • Comparative Analysis : When compared to other indole derivatives, this compound exhibited unique properties due to its substitution pattern on the indole ring, enhancing its biological activity .

Properties

IUPAC Name

methyl 2-[(1-methylindole-4-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-15-7-6-9-10(4-3-5-11(9)15)13(17)14-8-12(16)18-2/h3-7H,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCHMKIFSSAJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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